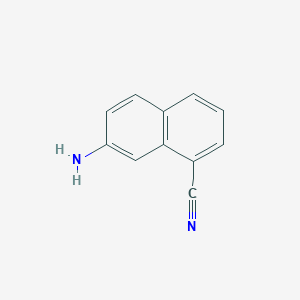

7-Amino-1-naphthonitrile

Description

Contextualization within the Field of Naphthonitrile Chemistry

Naphthonitriles, which are naphthalene (B1677914) rings substituted with one or more nitrile groups, are a well-established class of compounds in organic chemistry. The nitrile group is a versatile functional group that can undergo a wide range of chemical transformations. researchgate.net It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among others. This reactivity makes naphthonitriles valuable intermediates in the synthesis of more complex molecules. smolecule.com

The presence of the nitrile group also influences the electronic properties of the naphthalene ring system. Research into naphthonitrile-alkene exciplexes, for example, has provided insights into the geometric factors governing their formation and decay, which is crucial for understanding photochemical reactions. acs.org Studies on the photoreaction of 2-naphthonitrile (B358459) with other molecules have revealed the participation of solvent molecules and the formation of ion pairs, highlighting the complex reactivity of these compounds. rsc.org

Significance of Functionalized Naphthalene Scaffolds in Organic Synthesis and Materials Science

Functionalized naphthalene scaffolds are of paramount importance in both organic synthesis and materials science due to their rigid, planar structure and unique electronic and photophysical properties. nih.govcapes.gov.brthieme-connect.de The ability to introduce a wide variety of functional groups onto the naphthalene core allows for the fine-tuning of these properties, leading to a diverse range of applications. nih.govcapes.gov.br

In organic synthesis, functionalized naphthalenes serve as key building blocks for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. smolecule.com The development of novel synthetic methods, such as the Diels-Alder reaction using benzyne (B1209423) as a dienophile, has further expanded the toolkit for creating functionalized naphtho[2,1-c]chromene scaffolds. researchgate.net

In materials science, the electron-deficient nature of some naphthalene derivatives, such as naphthalene diimides (NDIs), makes them valuable as n-type organic semiconductors. nih.govcapes.gov.br These materials are crucial for the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. smolecule.comnih.govcapes.gov.br The photophysical properties of functionalized naphthalenes can be precisely controlled by the nature and position of the substituents on the naphthalene core, enabling the design of materials with specific absorption and emission characteristics. nih.govcapes.gov.brthieme-connect.de

Research Landscape and Specific Interest in 7-Amino-1-naphthonitrile Analogues and Derivatives

The research landscape for functionalized naphthalenes is vibrant and continually expanding. A significant area of focus is the synthesis and study of analogues and derivatives of compounds like this compound. The strategic placement of different functional groups on the naphthalene ring can lead to compounds with tailored properties for specific applications.

For instance, derivatives of 1-amino-7-naphthol have been synthesized and found to be useful in the creation of coloring matters. google.com Similarly, research into the synthesis of novel pyrimidin-2-amine derivatives starting from 2-hydroxy-1-naphthonitrile (B3053296) has yielded compounds with potential antitubercular activity. researchgate.net

The interest in this compound and its analogues stems from the potential synergistic effects of the amino and nitrile groups. The amino group, being an electron-donating group, can modulate the electronic properties of the naphthalene system, which can be beneficial in the design of new dyes, fluorescent probes, and materials with interesting optical and electronic properties. The nitrile group, on the other hand, provides a handle for further chemical modifications. While specific research on this compound is not extensively documented in the provided search results, the broader context of research on related amino- and cyano-substituted naphthalenes suggests a promising future for the exploration of this particular compound and its derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

7-aminonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H8N2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,13H2 |

InChI Key |

DDPKNKYUFQHDER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 7 Amino 1 Naphthonitrile and Its Derivatives

Transformations Involving the Nitrile Functionality

The cyano group is a valuable functional handle that can be transformed into several other moieties, significantly expanding the synthetic utility of the parent molecule. rsc.org

The nitrile group of 7-Amino-1-naphthonitrile can undergo hydrolysis under acidic or basic conditions to yield either the corresponding amide or carboxylic acid. The reaction typically proceeds via the formation of a carboxamide intermediate (7-Amino-1-naphthalenecarboxamide), which can then be further hydrolyzed to the carboxylic acid (7-Amino-1-naphthoic acid) upon extended reaction times or with harsher conditions. smolecule.com

Enzymatic hydrolysis using nitrile hydratases also presents a potential pathway. Studies on other aromatic nitriles have shown that these enzymes can hydrate (B1144303) the nitrile group to an amide. researchgate.netpsu.edu However, the efficiency of such biotransformations can be influenced by adjacent substituents on the aromatic ring; for instance, the presence of a nearby amino group might coordinate with the enzyme's metal center, potentially interfering with the hydrolysis. psu.edu

Table 1: Potential Products of this compound Hydrolysis

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| This compound | H₂O, H⁺ or OH⁻ (mild) | 7-Amino-1-naphthalenecarboxamide |

| This compound | H₂O, H⁺ or OH⁻ (strong) | 7-Amino-1-naphthoic acid |

The reduction of the nitrile group is a fundamental transformation that converts it into a primary amine, yielding 7-(aminomethyl)naphthalen-1-amine. This reaction adds a flexible aminomethyl side chain to the naphthalene (B1677914) core, opening up new avenues for derivatization.

Common and effective methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, or catalytic hydrogenation. youtube.com Catalytic hydrogenation typically employs hydrogen gas (H₂) over a metal catalyst such as palladium, nickel, or platinum. savemyexams.com

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Dry ether, followed by aqueous workup | 7-(aminomethyl)naphthalen-1-amine |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Solvent (e.g., ethanol), pressure | 7-(aminomethyl)naphthalen-1-amine |

The resulting diamine product, containing both the original ring amine and the newly formed side-chain amine, can be further functionalized. Subsequent derivatizations can be achieved using various reagents to analyze or modify the amine groups. For instance, reagents like phenyl isothiocyanate (PITC) or 9-fluorenylmethylchloroformate (FMOC) are commonly used to create derivatives suitable for chromatographic analysis. scribd.comresearchgate.net

The proximate positioning of the amino and nitrile groups in derivatives of aminonaphthonitriles provides an ideal template for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of polycyclic N-heterocycles, which are scaffolds found in many biologically active compounds. researchgate.net

For example, research on related aminobenzonitriles and diaminonaphthonitriles has demonstrated their utility in constructing fused pyrimidines, imidazoles, and triazoles. The synthesis of 3,4-diamino-2-(methylthio)-1-naphthonitrile, for instance, has been shown to be a key intermediate for building fused polycyclic systems like 3H-naphtho[1,2-d]imidazoles, benzo[f]quinoxalines, and 3H-naphtho[1,2-d] Current time information in Bangalore, IN.smolecule.comtriazoles. researchgate.net The general strategy involves the reaction of the amino group and the nitrile group with a suitable one or two-carbon synthon to close the ring.

Another approach involves the base-induced condensation of nitriles to form β-enaminonitriles, which are versatile precursors for heterocycles like 4-aminopyrimidines. rsc.org These methods highlight the potential of this compound to serve as a starting material for a diverse range of fused heterocyclic structures.

Table 3: Examples of Heterocyclic Systems from Aminonitrile Precursors

| Precursor Type | Reagents/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Diaminonaphthonitrile | Various (e.g., orthoesters, CS₂) | Naphtho-fused imidazoles, triazoles | researchgate.net |

| Aliphatic/Aromatic Nitriles | Base (e.g., NaH, KHMDS) | 4-Aminopyrimidines | rsc.org |

Reactions of the Amino Moiety

The aromatic amino group of this compound is a primary site for electrophilic attack and can be readily modified through various reactions.

The primary aromatic amino group can be converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This process is known as diazotization. gla.ac.ukuobaghdad.edu.iq The resulting 7-cyano-1-naphthalenediazonium salt is a highly versatile intermediate.

Diazonium salts are susceptible to substitution by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. This allows for the replacement of the original amino group with functionalities such as -Cl, -Br, -I, -OH, and even the -CN group itself. However, attempts to perform such reactions on related aminonaphthol systems have shown that the diazonium intermediate can preferentially undergo self-coupling to form azo compounds, which can be a competing and sometimes dominant reaction pathway. gla.ac.uk

The amino group is nucleophilic and readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example, treatment with acetic anhydride (B1165640) (Ac₂O) would yield N-(7-cyano-1-naphthyl)acetamide. mdpi.com This reaction is not only a way to synthesize amide derivatives but is also a common strategy for protecting the amino group. masterorganicchemistry.com

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule, such as the nitrile group. organic-chemistry.org This is achieved by converting the amine into a less reactive functional group, most commonly a carbamate. masterorganicchemistry.com

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to basic and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). researchgate.netug.edu.pl

9-Fluorenylmethoxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by bases, such as piperidine. ug.edu.pl

Carboxybenzyl (Cbz or Z): Installed using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. masterorganicchemistry.com

The use of "orthogonal" protecting groups, which can be removed under different conditions (e.g., an acid-labile Boc group and a base-labile Fmoc group), allows for the selective deprotection and reaction of different amino groups within the same molecule. organic-chemistry.org This strategy would be highly relevant for derivatives of this compound, especially after the reduction of the nitrile to a second amino group.

Table 4: Common Protecting Groups for the Amino Moiety

| Protecting Group | Abbreviation | Reagent for Installation | Conditions for Removal |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

Reactivity of the Naphthalene Aromatic System

The chemical behavior of the naphthalene core in this compound is dictated by the electronic properties of its substituents. The amino group (-NH₂) at the C7 position is a potent activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the nitrile group (-CN) at the C1 position is a deactivating group. This interplay of activating and deactivating effects governs the regioselectivity of substitution reactions on the aromatic system.

Electrophilic Aromatic Substitution

The amino group strongly activates the naphthalene ring, making it more susceptible to electrophilic attack than unsubstituted naphthalene. vulcanchem.com Electrophiles are directed to the positions ortho (C6, C8) and para (C5) relative to the amino group. However, the C1-nitrile group deactivates the ring, and steric hindrance may affect the accessibility of the C8 position. Therefore, electrophilic substitution, such as halogenation or nitration, is most likely to occur at the C6 and C5 positions. For instance, in related aminonaphthalene systems, electrophilic substitution is highly regioselective, favoring positions activated by the amino group. vulcanchem.comvpscience.org

Nucleophilic Aromatic Substitution

The electron-rich nature of the naphthalene ring, due to the activating amino group, generally makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require a strong electron-withdrawing group to activate the ring and a good leaving group (like a halogen) at the substitution site. While the nitrile group is electron-withdrawing, SNAr reactions on this compound itself are not common. However, derivatives of this compound that have been halogenated could potentially undergo nucleophilic substitution.

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for functionalizing the naphthalene core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a derivative of this compound, such as a bromo- or triflyloxy-substituted version, to serve as the electrophilic partner in the catalytic cycle. beilstein-journals.org

Several key cross-coupling reactions could be applied to a halogenated derivative of this compound:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the halo-naphthonitrile with an organoboron compound (boronic acid or ester) to form a new C-C bond, allowing for the introduction of aryl or vinyl groups. nih.govnih.gov

Buchwald-Hartwig Amination : This reaction, also palladium-catalyzed, forms a C-N bond between the halo-naphthonitrile and an amine, enabling the synthesis of more complex amine derivatives. beilstein-journals.orgbeilstein-journals.org

Stille Coupling : Involves the reaction of the halo-naphthonitrile with an organotin compound to create a C-C bond. beilstein-journals.org

The table below outlines potential cross-coupling reactions on a hypothetical 6-bromo-7-amino-1-naphthonitrile.

| Reaction | Catalyst System (Example) | Reagent | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Arylboronic acid (Ar-B(OH)₂) | 6-Aryl-7-amino-1-naphthonitrile |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amine (R₂NH) | 6-(Dialkylamino)-7-amino-1-naphthonitrile |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | 6-Alkyl/Aryl-7-amino-1-naphthonitrile |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the precise reaction mechanisms and identifying transient intermediates are fundamental to optimizing reaction conditions and predicting product outcomes.

For electrophilic aromatic substitution , the mechanism proceeds through a high-energy carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. In the case of this compound, the amino group effectively stabilizes the positive charge of the sigma complex through resonance, particularly when the electrophile attacks the C6 or C8 positions. Computational studies, such as those using Density Functional Theory (DFT), can model the relative energies of these intermediates to predict the most favorable reaction pathway.

In nucleophilic substitution reactions , such as the SN1 type, the mechanism involves the formation of a carbocation intermediate. libretexts.orgmnstate.edu The stability of this carbocation is the determining factor for the reaction rate. libretexts.org For instance, the Bucherer reaction, a reversible conversion of a naphthol to a naphthylamine, proceeds through a series of intermediates including a tetralone sulfonic acid derivative. wikipedia.org This highlights the complex, multi-step nature of substitution reactions on naphthalene systems. wikipedia.org

For cross-coupling reactions , the mechanism is typically a catalytic cycle involving the transition metal catalyst (e.g., palladium). The cycle consists of three main steps:

Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of the halo-naphthonitrile.

Transmetalation (in Suzuki coupling): The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium catalyst.

Mechanistic studies often employ kinetic analysis, isotope labeling, and in-situ spectroscopy to observe and characterize the species involved in each step of the catalytic cycle.

Advanced Spectroscopic and Analytical Characterization of 7 Amino 1 Naphthonitrile

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR of Nitrile Stretch)

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in 7-Amino-1-naphthonitrile. The FT-IR spectrum of a related compound, 4-Amino-1-naphthalenecarbonitrile, recorded using a KBr wafer, provides valuable comparative data. nih.gov The characteristic vibrational frequencies of the key functional groups, the amino (-NH₂) and nitrile (-C≡N) groups, are of primary interest.

The nitrile group (C≡N) stretch is typically observed in the region of 2200-2260 cm⁻¹. For aromatic nitriles, this peak is often found between 2220 and 2240 cm⁻¹ due to conjugation. spectroscopyonline.com In nitrile rubber, for example, the C≡N stretch appears as a distinct band at 2237 cm⁻¹. researchgate.net The amino group (N-H) exhibits characteristic stretching vibrations. Primary aromatic amines typically show two N-H stretching bands in the range of 3300-3500 cm⁻¹. spectroscopyonline.com Additionally, N-H bending vibrations can provide further confirmation of the amino group's presence.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Position influenced by conjugation with the aromatic ring. spectroscopyonline.com |

| Amino (-NH₂) | Symmetric Stretch | ~3300 - 3400 | Primary aromatic amines typically show two bands. spectroscopyonline.com |

| Amino (-NH₂) | Asymmetric Stretch | ~3400 - 3500 | Primary aromatic amines typically show two bands. spectroscopyonline.com |

| Amino (-NH₂) | Scissoring (Bend) | ~1580 - 1650 | Confirms the presence of a primary amine. spectroscopyonline.com |

| Aromatic C-H | Stretch | >3000 | Characteristic of aromatic rings. |

| Aromatic C=C | Stretch | ~1400 - 1600 | Multiple bands are expected due to the naphthalene (B1677914) ring system. |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of this compound by mapping the chemical environments of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The aromatic protons on the naphthalene ring will appear as a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons of the amino group will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. For instance, in a related compound, the amino protons (-NH₂) show a broad singlet at 4.07 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the molecule. savemyexams.comlibretexts.org Each non-equivalent carbon atom in the this compound molecule will produce a distinct signal. masterorganicchemistry.com The carbon atom of the nitrile group typically resonates in the range of 115-125 ppm. The carbon atoms of the naphthalene ring will appear in the aromatic region (approximately 100-150 ppm). For example, the ¹³C NMR spectrum of 1-naphthonitrile (B165113) shows signals in this region. rsc.org The chemical shifts are influenced by the positions of the amino and nitrile substituents.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the amino and nitrile groups. The chemical shifts would be characteristic of an aromatic amine and a nitrile functional group, respectively.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Aromatic (C-H) | 7.0 - 8.5 | Multiplets | Complex splitting pattern due to spin-spin coupling between adjacent protons on the naphthalene ring. |

| ¹H | Amino (N-H) | Variable (e.g., ~4-5) | Broad Singlet | Chemical shift is dependent on solvent, concentration, and temperature. |

| ¹³C | Nitrile (C≡N) | 115 - 125 | Singlet | Characteristic chemical shift for a nitrile carbon. |

| ¹³C | Aromatic (C) | 100 - 150 | Singlets | Ten distinct signals are expected for the ten carbon atoms of the naphthalene ring, with their exact shifts influenced by the substituents. |

Mass Spectrometry for Molecular Weight and Fragment Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile derivatives of this compound. sigmaaldrich.com The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. rsc.org The mass spectrometer then ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can be used to confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound. waters.comnih.gov The liquid chromatograph separates the compound, which is then introduced into the mass spectrometer. nih.gov LC-MS can provide the accurate molecular weight and, with high-resolution instruments, the elemental formula. Tandem mass spectrometry (LC-MS/MS) can be used to obtain detailed structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z for [M+H]⁺ | Key Fragmentation Pathways |

| GC-MS | Molecular Weight, Fragmentation Pattern | 169.076 | Loss of HCN, loss of NH₂, fragmentation of the naphthalene ring. |

| LC-MS | Accurate Molecular Weight, Elemental Formula | 169.076 | Similar to GC-MS, provides confirmation of the molecular structure. |

X-ray Diffraction for Solid-State Structural Elucidation

Chromatographic Separations and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating this compound from its isomers and other impurities. rsc.org Detection is typically achieved using a UV detector, as the naphthalene ring system is strongly UV-active. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Parameters for Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase (e.g., C18) | Good retention and separation of aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution and separation of compounds with varying polarities. |

| Detection | UV-Vis (e.g., at 254 nm) | The naphthalene ring system provides strong UV absorbance for sensitive detection. |

| Flow Rate | ~1 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 5-20 µL | A typical volume for analytical injections. |

Computational Chemistry and Theoretical Investigations of 7 Amino 1 Naphthonitrile

Electronic Structure Analysis via Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a predominant method in quantum chemistry for investigating the electronic structure of molecules. rsc.orgresearchgate.net It provides a favorable balance between computational cost and accuracy for determining molecular properties. DFT calculations are central to understanding the geometry, conformation, and orbital energies of 7-Amino-1-naphthonitrile.

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until the net forces approach zero and the total energy is minimized. mdpi.com Methods like DFT are commonly employed for this purpose.

Conformational analysis, a key part of this process, involves exploring the different spatial arrangements (conformers) that arise from rotation around single bonds. In this compound, rotation around the C7-NH2 bond would be a primary focus. While detailed conformational studies specifically for this compound are not widely published, the methodology would involve calculating the energy of different rotamers to identify the most stable conformer(s). nih.govnih.gov This analysis is crucial as the molecule's conformation influences its physical properties and biological activity. nih.gov The results of a typical geometry optimization would yield precise data on bond lengths and angles.

Table 1: Illustrative Optimized Geometric Parameters from a DFT Calculation. This table represents the type of data obtained from a geometry optimization calculation. The values are hypothetical for illustrative purposes.

| Parameter | Bond/Angle | Value (Å / Degrees) |

| Bond Length | C1-C≡N | 1.16 |

| Bond Length | C7-N (amino) | 1.37 |

| Bond Length | C1-C2 | 1.41 |

| Bond Length | C6-C7 | 1.40 |

| Bond Angle | C2-C1-C≡N | 179.5 |

| Bond Angle | C6-C7-N (amino) | 120.5 |

| Dihedral Angle | H-N-C7-C8 | 0.0 or 180.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comwuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. wuxibiology.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to electrophilicity. wuxibiology.com

For this compound, the electron-donating amino (-NH2) group is expected to raise the energy of the HOMO and contribute significantly to its density. rsc.org The electron-withdrawing nitrile (-CN) group would lower the energy of the LUMO, localizing the orbital density around it. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ajchem-a.comirjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com DFT calculations provide quantitative values for these orbitals and other reactivity descriptors. rsc.orgirjweb.com

Table 2: Illustrative Quantum Chemical Descriptors for a Related Naphthoquinone Derivative. The following data, adapted from a study on amino acid derivatives of 1,4-naphthoquinone, illustrates typical parameters derived from FMO analysis. ajchem-a.com

| Parameter | Symbol | Definition | Value (eV) |

| HOMO Energy | EHOMO | Energy of Highest Occupied Molecular Orbital | -6.01 |

| LUMO Energy | ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -3.52 |

| Energy Gap | ΔE | ELUMO - EHOMO | 2.49 |

| Ionization Potential | I | -EHOMO | 6.01 |

| Electron Affinity | A | -ELUMO | 3.52 |

| Hardness | η | (I - A) / 2 | 1.245 |

| Softness | S | 1 / (2η) | 0.40 |

| Electronegativity | χ | (I + A) / 2 | 4.765 |

Reaction Pathway Predictions and Mechanistic Modeling

Theoretical calculations are invaluable for mapping potential reaction pathways and elucidating reaction mechanisms. nih.gov By modeling the transition states (TS) and intermediates (INT) along a reaction coordinate, researchers can predict the most energetically favorable route from reactants to products. acs.org

While specific mechanistic studies on this compound are scarce, research on the closely related 1-naphthonitrile (B165113) provides an excellent example of this methodology. A DFT study investigated the dearomative transformation of 1-naphthylmethylamine, which forms a 1-naphthonitrile intermediate. nih.govresearchgate.net The calculations mapped the subsequent hydride attack on the 1-naphthonitrile, identifying the transition state (TS) for the addition and calculating its activation free energy (ΔG‡). acs.org The study found that the hydride attacks the C4 position, and this irreversible step is crucial for the reaction's selectivity. acs.org Such an analysis for this compound would similarly identify reactive sites and predict the feasibility and outcomes of various chemical transformations.

Table 3: Example of Calculated Free Energy Changes (kcal/mol) for a Reaction Involving 1-Naphthonitrile. Data adapted from a DFT study on the dearomative hydride addition to 1-naphthonitrile, illustrating how computational modeling elucidates reaction mechanisms. acs.org

| Step | Species | Description | Relative Free Energy (ΔG) |

| 1 | INT5' | Pre-reaction complex | +2.7 |

| 2 | TS4 | Transition state for hydride addition | +28.6 |

| 3 | INT6 | Product of hydride addition (α-cyano carbanion) | -12.1 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. ijbiotech.com For this compound, an MD simulation would reveal its conformational landscape—the collection of shapes the molecule samples at a given temperature—and the flexibility of different parts of the structure. researchgate.net Key parameters like the Root Mean Square Deviation (RMSD) can track how much the structure deviates from an initial state, indicating stability, while the Root Mean Square Fluctuation (RMSF) highlights which atoms are the most mobile. researchgate.net

Furthermore, MD simulations are crucial for studying solvation effects—the influence of the solvent on a molecule's structure and behavior. frontiersin.orgresearchgate.net By including explicit solvent molecules (e.g., water) or using an implicit continuum model, simulations can show how interactions like hydrogen bonding with the solvent affect the preferred conformation of this compound. numberanalytics.comnih.gov Understanding solvation is critical as most chemical and biological processes occur in solution. researchgate.net

Table 4: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation. This table describes common metrics used to analyze the results of an MD simulation.

| Parameter | Abbreviation | Description |

| Root Mean Square Deviation | RMSD | Measures the average distance between the atoms of the simulated structure and a reference structure over time; indicates structural stability. researchgate.net |

| Root Mean Square Fluctuation | RMSF | Measures the deviation of each individual atom or residue from its average position; indicates regions of high flexibility. researchgate.net |

| Radius of Gyration | Rg | Represents the root mean square distance of the atoms from their common center of mass; indicates the compactness of the structure. researchgate.net |

| Hydrogen Bonds | H-bonds | Tracks the formation and breaking of hydrogen bonds between the solute and solvent, or within the solute itself. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties (descriptors) with its observed chemical reactivity. While no specific QSRR models for this compound are documented, the methodology provides a powerful predictive framework.

The development of a QSRR model would involve:

Calculating Descriptors: Computing a range of molecular descriptors for a series of related naphthonitrile derivatives using methods like DFT. These can include electronic descriptors (HOMO/LUMO energies, partial atomic charges), steric descriptors (molecular volume), and topological descriptors.

Measuring Reactivity: Experimentally measuring a specific reaction rate for each compound in the series.

Model Building: Using statistical methods, such as multiple linear regression, to create an equation that links the calculated descriptors to the measured reactivity.

The resulting model could then be used to predict the reactivity of new, unsynthesized this compound derivatives, guiding synthetic efforts toward compounds with desired properties.

Table 5: Illustrative Example of a QSRR Model Equation. This table shows a hypothetical linear QSRR model.

| Model Equation | Descriptors |

| log(k) = c₀ + c₁·(E_LUMO) + c₂·(q_N) + c₃·(V) | log(k): Logarithm of the reaction rate constant. |

| E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital. | |

| q_N: Partial charge on a key nitrogen atom. | |

| V: Molecular volume. | |

| c₀, c₁, c₂, c₃: Coefficients determined by statistical regression. |

Applications of 7 Amino 1 Naphthonitrile and Its Derivatives in Chemical Sciences

Role as a Versatile Synthetic Building Block

The presence of both a nucleophilic amino group and an electrophilic nitrile group on the rigid naphthalene (B1677914) scaffold allows 7-Amino-1-naphthonitrile to participate in a wide array of chemical transformations. These reactive sites can be addressed either independently or in concert to construct more complex molecular architectures. This versatility is fundamental to its role in synthesizing both extended aromatic systems and diverse heterocyclic structures. smolecule.com

Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nowgonggirlscollege.co.in The synthesis of complex and functionalized PAHs is a significant area of research, driven by their unique electronic and photophysical properties. While direct, documented syntheses starting specifically from this compound are not extensively detailed in the provided results, the general strategies for PAH synthesis often involve the annulation or fusing of aromatic rings. nih.govrsc.org

The amino and nitrile groups on the this compound scaffold can be chemically transformed into functionalities that facilitate such ring-forming reactions. For instance, the amino group can be converted into a diazonium salt, a reactive intermediate for various cross-coupling and cyclization reactions. The nitrile group can undergo reactions to form new rings, contributing to the extension of the polycyclic system. smolecule.com The synthesis of N-doped PAHs, which incorporate nitrogen atoms into the carbon framework, is an area where amino-substituted precursors are particularly relevant. thieme-connect.de

Table 1: Potential Synthetic Transformations for PAH Synthesis

| Functional Group | Potential Reaction | Intermediate/Product Type | Relevance to PAH Synthesis |

| Amino (-NH₂) | Diazotization | Aryl diazonium salt | Precursor for coupling reactions (e.g., Suzuki, Heck) to build larger aromatic systems. |

| Nitrile (-CN) | Cycloaddition Reactions | Fused rings | Can participate in reactions with dienes or other unsaturated systems to form new aromatic rings. |

| Amino & Nitrile | Condensation Reactions | Fused heterocyclic systems | Can react with bifunctional reagents to form N-heterocyclic PAHs. |

Precursor for Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. rsc.orgmdpi.com this compound serves as a valuable starting material for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile to react with various electrophiles, leading to the formation of nitrogen-containing heterocycles fused to the naphthalene core. smolecule.combiointerfaceresearch.com

For example, the reaction of aminonaphthonitrile derivatives with appropriate reagents can lead to the formation of fused imidazole, quinoxaline, and triazole systems. researchgate.net Research has demonstrated the synthetic potential of diamino-naphthonitrile derivatives for constructing highly functionalized, fused polycyclic N-heterocycles. researchgate.net The reactivity of the amino group allows for its incorporation into new ring systems, a foundational strategy in heterocyclic chemistry. biointerfaceresearch.com

Contributions to Advanced Materials Research

The unique electronic and photophysical properties of the naphthalene core, modulated by the electron-donating amino group and the electron-withdrawing nitrile group, make this compound and its derivatives attractive candidates for use in advanced materials. smolecule.com

Development of Organic Electronic Materials (e.g., for OLEDs, Organic Semiconductors)

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai Derivatives of naphthonitriles are actively being investigated for their potential in these applications due to their rigid aromatic structure and tunable photophysical properties. smolecule.com

Complex organic molecules incorporating naphthonitrile moieties have been synthesized and analyzed for their electroluminescent properties. For instance, phenanthroimidazole derivatives featuring a cyanonaphthyl group have been developed as blue-emissive materials for OLEDs. researchgate.netrsc.orgnih.gov In these systems, the naphthonitrile unit often serves as an electron-accepting component, which, when combined with electron-donating parts of the molecule, facilitates charge transport and recombination, leading to light emission. nih.gov The development of such materials with high quantum efficiency and stability is a key goal in display and lighting technology. google.commdpi.com

Table 2: Examples of Naphthonitrile Derivatives in OLED Research

| Derivative Class | Role in OLED | Reported Efficiency Metric | Reference |

| Phenanthroimidazole-naphthonitrile | Blue Emitter / Host | External Quantum Efficiency (ηex) up to 6.79% | nih.gov |

| Phenanthroimidazole-cyanonaphthyl | Blue Emitter | High Photoluminescence Quantum Yield (up to 0.90) | researchgate.net |

| Carbazole-naphthonitrile | Green Emitter | External Quantum Efficiency (EQE) of 3.3% | mdpi.com |

Fluorescent Probes and Luminescent Materials

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, with the emission properties being sensitive to the local environment. ebi.ac.uksigmaaldrich.com This sensitivity allows them to be used for detecting specific ions, molecules, or changes in properties like polarity. sigmaaldrich.com Aminonaphthalene derivatives are well-known for their fluorescent properties. For example, 7-aminocoumarin, which shares a similar amino-aromatic structure, is a highly fluorescent probe. medchemexpress.comnih.gov

The photophysical properties of aminonaphthonitrile compounds are characterized by an excited state with significant charge-transfer character, from the amino donor to the nitrile acceptor. acs.org This twisted intramolecular charge transfer (TICT) state makes their fluorescence highly sensitive to solvent polarity. acs.orgresearchgate.net This property is crucial for their application as fluorescent sensors. For instance, naphthalimide derivatives, which also feature a naphthalene core, are excellent candidates for fluorescent sensors due to their strong emission and sensitivity to the surrounding environment. researchgate.netrsc.org

Enzymatic and Biocatalytic Studies

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. nih.govnih.gov The application of enzymes in reactions involving nitriles is a growing field. While specific studies focusing exclusively on the enzymatic transformation of this compound are not prominent in the search results, related research provides insights into potential biocatalytic applications.

Enzymes such as nitrile hydratases are known to catalyze the hydration of nitrile compounds to their corresponding amides. Studies on these enzymes have explored their substrate scope, which can include aromatic nitriles. Furthermore, transaminases are used for the enantioselective synthesis of chiral amines, a key transformation in pharmaceutical synthesis. mdpi.com The amino group of this compound could potentially be a substrate or a modifying group in enzymatic reactions. For example, some enzymes show high promiscuity for modifying peptides with aromatic N-termini. nih.gov The development of enzymatic processes often involves screening for or engineering enzymes that can accept "unnatural" substrates like this compound to produce high-value chemicals. nih.govmdpi.com

Investigation of Nitrile Hydratase Substrate Scope and Enzyme Engineering (e.g., using 1-naphthonitrile (B165113) as a bulky substrate model)

Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. chemicalbook.com This biocatalytic process is of significant industrial interest as it often proceeds under mild conditions with high selectivity, offering a green alternative to traditional chemical synthesis. chemicalbook.com The substrate scope of wild-type NHases, however, can be limited, particularly when it comes to sterically bulky substrates like aromatic nitriles. rsc.orgresearchgate.net The parent compound of this compound, 1-naphthonitrile , serves as a key model for such bulky substrates in studies aimed at understanding and expanding the catalytic capabilities of these enzymes. rsc.orgresearchgate.net

Detailed Research Findings

To overcome this limitation, scientists have turned to enzyme engineering. By identifying key amino acid residues that act as "gatekeepers" at the entrance of the substrate tunnel, it is possible to modify the enzyme's structure to better accommodate larger substrates. rsc.orgnih.gov Rational design, guided by computational modeling of the enzyme's structure and substrate docking, has proven to be a successful strategy. nih.govnih.gov

A notable study focused on the NHase from Pseudonocardia thermophila (PtNHase). rsc.org Through analysis of the substrate access tunnel, researchers identified specific amino acid residues (βM46 and βA129) at the tunnel's entrance. rsc.org By mutating these residues to arginine (R), which has a different size and charge, they successfully created variants (PtNHase-βM46R and PtNHase-βA129R) with significantly enhanced activity towards bulky substrates. rsc.org The mutations are believed to expand the tunnel entrance, thereby facilitating the access of larger nitrile molecules to the catalytic core. rsc.org

The results of these engineering efforts are significant. For example, the PtNHase-βM46R and PtNHase-βA129R mutants showed a dramatic increase in catalytic activity for the hydration of cinnamonitrile (B126248) and pentanenitrile. rsc.org This success in engineering NHases for bulkier substrates like cinnamonitrile provides a strong indication that similar strategies could be applied to enhance the conversion of other challenging aromatic nitriles, including 1-naphthonitrile and its derivatives. rsc.org While direct enzymatic studies on this compound are not documented, the findings with 1-naphthonitrile suggest that its enzymatic hydration would likely require an engineered nitrile hydratase.

The table below summarizes the relative activities of wild-type and engineered nitrile hydratases on various nitrile substrates, illustrating the impact of enzyme engineering on substrate scope.

| Enzyme | Substrate | Relative Activity (%) |

| PtNHase (Wild-Type) | Acrylonitrile | 100 |

| PtNHase (Wild-Type) | 3-Cyanopyridine | 120 |

| PtNHase (Wild-Type) | Pentanenitrile | 5 |

| PtNHase (Wild-Type) | Cinnamonitrile | 2 |

| PtNHase-βM46R | Pentanenitrile | 41 |

| PtNHase-βA129R | Pentanenitrile | 21 |

| PtNHase-βM46R | Cinnamonitrile | 12.4 |

| PtNHase-βA129R | Cinnamonitrile | 16.6 |

Data adapted from studies on nitrile hydratase engineering. The activities are shown relative to the wild-type enzyme's activity on acrylonitrile.

These findings underscore the potential of biocatalysis in synthetic organic chemistry. Through rational enzyme design, it is becoming increasingly feasible to create tailor-made biocatalysts for the transformation of a wide range of chemical compounds, including structurally complex aromatic nitriles derived from naphthalene.

Future Research Trajectories for 7 Amino 1 Naphthonitrile Chemistry

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 7-Amino-1-naphthonitrile, future research will likely focus on moving away from traditional synthetic pathways that may involve harsh reagents or produce significant waste. Green chemistry principles, such as the use of renewable resources, safer solvents, and energy-efficient processes, are paramount. ijcmas.commdpi.comresearchgate.net

One promising avenue is the exploration of catalytic systems that can achieve high yields and selectivity under mild conditions. For instance, the use of biocatalysts or earth-abundant metal catalysts could offer sustainable alternatives to stoichiometric reagents. Research into solvent-free reaction conditions, such as "Grindstone Chemistry," which involves the grinding of solid reactants, has shown promise for the synthesis of related aminoalkyl-naphthols and could be adapted for this compound. ijcmas.com This method is energy-efficient and reduces the reliance on volatile organic solvents. ijcmas.com

Furthermore, developing one-pot syntheses where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve process efficiency and reduce waste. ijcmas.com Investigating the use of water as a solvent, potentially with the aid of phase-transfer catalysts or surfactants like β-cyclodextrin, could also be a key area of research to enhance the green credentials of this compound synthesis. mdpi.com

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Reagents | Often rely on stoichiometric, hazardous reagents. | Catalytic systems (biocatalysts, earth-abundant metals). mdpi.com |

| Solvents | Use of volatile organic compounds (VOCs). | Solvent-free conditions (Grindstone Chemistry), water, or green solvents. ijcmas.com |

| Energy Consumption | May require high temperatures and pressures. | Milder reaction conditions, microwave-assisted synthesis. researchgate.net |

| Waste Generation | Can produce significant amounts of by-products and waste. | One-pot syntheses, atom-economical reactions. ijcmas.com |

Exploration of Novel Functionalizations and Derivatization Strategies

The inherent structure of this compound, with its reactive amino and cyano groups on a naphthalene (B1677914) scaffold, offers a rich platform for novel functionalizations and derivatizations. Future research will likely focus on creating a diverse library of derivatives with tailored electronic, optical, and biological properties.

The amino group is a key handle for a variety of transformations. Electrophilic functionalization of the amino group or the aromatic ring can lead to new molecular architectures. rsc.org For instance, N-acylation, alkylation, and arylation can be used to modulate the electronic properties of the molecule, which is crucial for applications in materials science and as fluorescent probes. nih.gov Tandem reactions, where the amino group acts as a nucleophile to initiate a cascade of bond-forming events, could lead to the synthesis of complex, highly functionalized nitrogen heterocycles. rsc.org

The cyano group also presents opportunities for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. nih.gov The development of new catalytic methods for these transformations will be a key research area. For example, the use of transition metal catalysts for cross-coupling reactions at positions activated by the amino or cyano group can lead to a wide array of substituted naphthalenes. mdpi.com

| Functional Group | Reaction Type | Potential Products | Key Research Focus |

|---|---|---|---|

| Amino Group | N-Acylation/Alkylation | Amides, secondary/tertiary amines | Modulating electronic properties |

| Diazotization | Azo compounds, halides, etc. | Expanding synthetic utility | |

| Palladium-Catalyzed Cross-Coupling | N-Arylated derivatives | Synthesis of novel materials | |

| Cyano Group | Hydrolysis | Carboxylic acids, amides | Creating new functional handles |

| Reduction | Primary amines | Access to diamino-naphthalenes | |

| Cycloaddition | Tetrazoles, triazoles | Formation of heterocyclic systems researchgate.net |

Integration of Advanced Computational Methods for Predictive Material Design

The synergy between experimental synthesis and computational chemistry is poised to accelerate the discovery of new materials based on this compound. Advanced computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the geometric, electronic, and photophysical properties of designed molecules before their synthesis. This predictive power can guide experimental efforts towards the most promising candidates for specific applications.

Future research will likely involve the use of computational screening to identify derivatives of this compound with desirable properties, such as large Stokes shifts, high quantum yields, and specific absorption and emission wavelengths for fluorescence applications. acs.org Molecular docking simulations can predict the binding interactions of these derivatives with biological targets, aiding in the design of new therapeutic agents or biosensors.

Furthermore, computational studies can provide insights into reaction mechanisms, helping to optimize synthetic routes and develop new catalytic systems. nih.gov By understanding the transition states and energy barriers of different reaction pathways, researchers can make more informed decisions about reaction conditions.

| Computational Method | Predicted Properties | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity | Guiding synthetic strategies |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties | Design of fluorescent probes and materials |

| Molecular Docking | Binding affinity and mode with biological targets | Development of biosensors and pharmaceuticals |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular structure | Predictive toxicology and drug design |

Investigation of Supramolecular Assembly and Self-Organizing Systems

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. pageplace.de The amino and cyano groups, along with the aromatic naphthalene core, can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can drive the self-assembly of this compound and its derivatives into well-defined, ordered structures. wikipedia.orgnih.gov

Future research will explore the design of this compound derivatives that can form specific supramolecular architectures, such as nanofibers, gels, and liquid crystals. rsc.orgmdpi.com The properties of these materials are highly dependent on the nature of the self-assembly process. For example, the formation of J- or H-aggregates can significantly alter the photophysical properties of the constituent molecules.

The ability to control the self-organization of these molecules could lead to the development of novel "smart" materials that respond to external stimuli such as light, pH, or temperature. mdpi.com These materials could find applications in areas such as drug delivery, tissue engineering, and molecular electronics. The co-assembly of this compound derivatives with other molecules, including polymers, nanoparticles, or biological macromolecules, is another promising area of research. nih.gov

New Applications in Sensing and Analytical Chemistry

The fluorescent properties of naphthalene derivatives make this compound a promising scaffold for the development of new sensors and analytical tools. acs.org The amino group can act as a recognition site for various analytes, and its interaction with a target can lead to a change in the fluorescence signal.

Future research in this area will focus on designing and synthesizing this compound-based fluorescent probes with high selectivity and sensitivity for specific analytes of biological or environmental importance. nih.govfrontiersin.orgnih.gov This could include metal ions, anions, reactive oxygen species, and biomolecules. The development of ratiometric or near-infrared (NIR) probes based on this scaffold would be particularly valuable for biological imaging, as they can provide more quantitative and reliable data in complex biological environments. nih.gov

Moreover, the incorporation of this compound derivatives into sensing platforms, such as nanoparticles or polymer films, could enhance their performance and enable the development of new analytical devices. The use of derivatization reagents based on related structures for the analysis of amino acids and other biomolecules by techniques like capillary electrophoresis highlights the potential of this class of compounds in analytical chemistry. nih.gov

| Target Analyte | Sensing Mechanism | Potential Application Area |

|---|---|---|

| Metal Ions | Chelation-induced fluorescence change | Environmental monitoring, clinical diagnostics |

| Anions | Hydrogen bonding interactions | Biological and environmental sensing |

| Reactive Oxygen Species (ROS) | Redox-triggered fluorescence modulation | Studying oxidative stress in cells |

| Biomolecules (e.g., enzymes, DNA) | Specific binding events (e.g., enzyme catalysis) | Disease diagnosis, drug discovery nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Amino-1-naphthonitrile, and how can purity be optimized for experimental use?

- Methodological Answer : The synthesis typically involves nitration and reduction steps, with purification via recrystallization or column chromatography. Key parameters include solvent selection (e.g., acetonitrile for solubility ), temperature control to avoid side reactions, and analytical validation using HPLC or LC-MS. For purity optimization, ensure inert atmospheres to prevent oxidation and monitor reaction progress via thin-layer chromatography (TLC). Safety protocols (e.g., handling nitriles under fume hoods ) are critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm amine and nitrile functional groups. Deuterated DMSO is ideal due to the compound’s polarity.

- IR Spectroscopy : Identify amine (-NH) stretches (~3300 cm) and nitrile (-C≡N) peaks (~2200 cm).

- UV-Vis Spectroscopy : Analyze π→π* transitions in aromatic systems; solvent effects (e.g., polarity shifts in acetonitrile ) should be documented.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to investigate the photophysical behavior of this compound in diverse solvent systems?

- Methodological Answer :

- Solvent Selection : Use a gradient of solvents (polar aprotic, polar protic, nonpolar) to study solvatochromic effects. Acetonitrile is a common choice for nitrile-containing compounds .

- Concentration Gradients : Test dilution effects on fluorescence quenching or aggregation.

- Temperature Dependence : Use controlled thermostatic cells to assess thermodynamic parameters (e.g., ΔG of excitation).

- Reference Frameworks : Apply the PICO framework (Population: solvent systems; Intervention: photophysical analysis; Comparison: solvent-free vs. solvated states; Outcome: emission/absorption profiles) to structure hypotheses .

Q. What strategies resolve contradictions in reported toxicity profiles of this compound derivatives across in vitro models?

- Methodological Answer :

- Systematic Review : Use PubMed, TOXCENTER, and NIH RePORTER with query strings combining CAS numbers, synonyms (e.g., “naphthonitrile derivatives”), and MeSH terms like “toxicokinetics” or “genotoxicity” .

- Meta-Analysis : Normalize data across studies by adjusting for variables like cell line viability assays (MTT vs. ATP-based) or exposure durations.

- Experimental Replication : Design dose-response studies under standardized OECD guidelines, including positive/negative controls.

- Contradiction Analysis : Apply iterative qualitative coding (e.g., thematic analysis of conflicting mechanisms ).

Q. How should researchers optimize reaction conditions for functionalizing this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd/C) vs. copper-based catalysts for Buchwald-Hartwig amination.

- Solvent Compatibility : Prioritize DMF or toluene for thermal stability; avoid protic solvents that may deactivate catalysts.

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- FINER Criteria : Ensure feasibility (lab resources), novelty (unreported coupling partners), and relevance (e.g., pharmaceutical intermediates) .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis or purification steps to mitigate inhalation risks .

- Spill Management : Neutralize nitrile residues with alkaline solutions (e.g., 10% NaOH).

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

Q. How can researchers leverage computational tools to predict this compound’s reactivity in novel applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation tendencies.

- QSPR Models : Coramine descriptors (e.g., logP, polar surface area) with experimental data to forecast biological activity.

Data Analysis and Reporting

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Reference Standards : Compare with authenticated spectra from databases like SDBS or NIST.

- Solvent Artifacts : Account for deuterated solvent effects (e.g., DMSO-d6 vs. CDCl3).

- Dynamic Effects : Consider tautomerism or rotameric states affecting peak splitting.

- Collaborative Validation : Cross-check interpretations with multiple spectroscopists to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.